3-(4-bromophenyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-bromophenyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
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Formation of the Pyrazole Ring: : The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine hydrate with an appropriate β-diketone under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
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Introduction of the Bromophenyl Group: : The bromophenyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
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Formation of the Carbohydrazide Moiety: : The final step involves the condensation of the bromophenyl-pyrazole derivative with an appropriate aldehyde or ketone to form the carbohydrazide moiety. This reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
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Substitution: : The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the bromophenyl group.
Scientific Research Applications
3-(4-bromophenyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-chlorophenyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide
- **3-(4-fluorophenyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide
- **3-(4-methylphenyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(4-bromophenyl)-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide lies in the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C20H17BrN4O |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H17BrN4O/c1-14(11-15-5-3-2-4-6-15)13-22-25-20(26)19-12-18(23-24-19)16-7-9-17(21)10-8-16/h2-13H,1H3,(H,23,24)(H,25,26)/b14-11+,22-13+ |
InChI Key |
YKJWZKRBWAQAQZ-AYCHGHPVSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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